N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide
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Overview
Description
N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]QUINOLINE-2-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-nitro-2-oxoindoline with quinoline-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]QUINOLINE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can lead to a variety of substituted indole and quinoline derivatives .
Scientific Research Applications
N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]QUINOLINE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]QUINOLINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both indole and quinoline moieties, which contribute to its diverse chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H11N5O4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H11N5O4/c24-17(15-7-5-10-3-1-2-4-13(10)19-15)22-21-16-12-9-11(23(26)27)6-8-14(12)20-18(16)25/h1-9,20,25H |
InChI Key |
NZGLBOOEDGDLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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